![molecular formula C18H18N2O4 B2981479 Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922029-50-3](/img/structure/B2981479.png)

Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

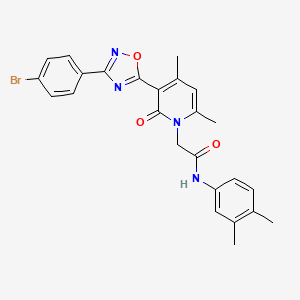

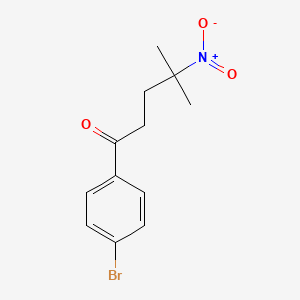

“Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” is a compound that belongs to the class of dibenzo[b,f][1,4]oxazepines . Dibenzo[b,f][1,4]oxazepines are a class of compounds that have been studied for their potential use as dopamine D2 receptor antagonists .

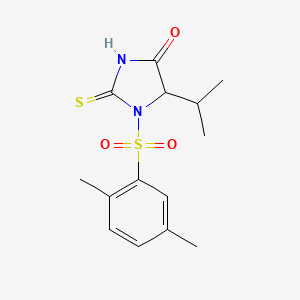

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring containing one nitrogen atom and one oxygen atom, condensed with two benzene rings . The compound also contains an ethyl group and a carbamate group .Applications De Recherche Scientifique

Catalytic Enantioselective Reactions

One significant application is in the field of catalytic enantioselective synthesis. For instance, the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, highlighting the synthesis of chiral derivatives with high yields and enantioselectivities. This process uses readily available diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, underlining the importance of such compounds in asymmetric synthesis and the potential for developing novel pharmacologically active agents with specific optical activity (Munck et al., 2017).

Bromination and Functionalization of Heterocycles

Another application is in the bromination and functionalization of heterocycles. A method for bromination using N-bromosuccinimide and silica gel has been applied to compounds like iminodibenzyl, leading to mono-, di-, or polybrominated products. This demonstrates the versatility of these compounds in undergoing chemical modifications, which can be crucial for the synthesis of new materials or drugs with enhanced properties (Smith et al., 1992).

Enantioselective Alkylation

The enantioselective alkylation of substituted dibenzo[b,f][1,4]oxazepines with Et2Zn, catalyzed by a (R)-VAPOL-Zn(II) complex, provides another research application. It represents a method for obtaining chiral dibenzo[b,f][1,4]oxazepine derivatives, which could be pivotal in the synthesis of bioactive molecules with specific enantiomeric forms (Munck et al., 2017).

Polymeric Material Studies

Research on polymeric materials also finds relevance in the degradation studies of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). These studies provide insights into the stability and degradation pathways of polyesters, which can be essential for understanding the environmental impact of such materials and for designing new polymers with improved performance and lower ecological footprint (Botelho et al., 2001).

Heterocyclic System Construction

The construction of heteropropellanes using the heterocyclic system derived from similar compounds has been studied for its potential in modifying drugs and developing novel materials with unusual and important physical properties. This underscores the role of such compounds in medicinal chemistry and materials science (Konstantinova et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have shown selective affinity for the dopamine d2 receptor , which plays a crucial role in the central nervous system, affecting behavior, cognition, and voluntary movement.

Pharmacokinetics

The compound’s predicted log kow (octanol-water partition coefficient) is 498 , suggesting it may be lipophilic and could potentially cross biological membranes, influencing its absorption and distribution.

Orientations Futures

The future directions for the study and application of “Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” and related compounds could include further investigation into their potential use as dopamine D2 receptor antagonists . This could involve more detailed studies on their synthesis, mechanism of action, and safety and hazards, as well as the development of new methods for their synthesis and the exploration of new potential applications .

Propriétés

IUPAC Name |

ethyl N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-20-14-7-5-6-8-16(14)24-15-10-9-12(11-13(15)17(20)21)19-18(22)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHBXNGNLUURTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)

![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)